N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide
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Overview
Description
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives, methylsulfonyl chloride, and trichlorophenyl glycine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The process must be optimized for cost-effectiveness, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the benzimidazole ring or the glycinamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions may introduce different functional groups onto the molecule.
Scientific Research Applications
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Sulfonyl Glycinamides: Compounds with similar sulfonyl and glycinamide moieties.
Trichlorophenyl Compounds: Compounds with similar trichlorophenyl groups.
Uniqueness
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17Cl3N4O4S |
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Molecular Weight |
491.8 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H17Cl3N4O4S/c1-23-14-5-4-10(6-16(14)24(2)18(23)27)22-17(26)9-25(30(3,28)29)15-8-12(20)11(19)7-13(15)21/h4-8H,9H2,1-3H3,(H,22,26) |
InChI Key |
HKJBESMWYYWGJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C)N(C1=O)C |
Origin of Product |
United States |
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